2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-2-32-19-12-8-17(9-13-19)27-21(30)15-33-25-28-22-20(16-6-4-3-5-7-16)14-26-23(22)24(31)29(25)18-10-11-18/h3-9,12-14,18,26H,2,10-11,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZSIOOBDJPJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization Strategies
The pyrrolo[3,2-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting 4-aminopyrimidine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For example, Pathania et al. (2018) demonstrated that 6-chloro-5-nitropyrimidine reacts with substituted vinylpyrrolidines under catalytic hydrogenation to yield amino-substituted pyrrolo[3,2-d]pyrimidines. Adapting this method, the 7-phenyl substituent can be introduced using phenylacetylene or styrene derivatives during the cyclization step.
An alternative route employs Biginelli-type multi-component reactions. Substituted indolin-2-ones, urea, and aldehydes react in the presence of KF/alumina to form the fused pyrrolopyrimidine core. This method offers regioselectivity but requires precise temperature control to avoid side products.
Cyclopropane Functionalization
Introducing the 3-cyclopropyl group necessitates late-stage functionalization. PMC5940354 (2017) details a method where cyclopropanecarboxylic acid is coupled to the pyrrolo[3,2-d]pyrimidine nitrogen via a Mitsunobu reaction. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the cyclopropyl moiety is installed with 65–78% yield.
Table 1: Cyclopropane Functionalization Conditions
| Reagent System | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| DEAD/PPh₃ | THF | 0°C → RT | 72 | |
| DCC/DMAP | DCM | RT | 65 | |
| EDC/HOBt | DMF | 40°C | 68 |
Thioacetamide Bridge Installation
Thiolation and Acetylation
The thioether linkage is introduced via nucleophilic substitution. The 2-chloro intermediate of the pyrrolo[3,2-d]pyrimidine core reacts with thiourea or potassium thioacetate to form the thiol precursor. Subsequent acetylation with chloroacetyl chloride in dichloromethane (DCM) yields the thioacetamide bridge.
Key Optimization Notes :
Alternative Microwave-Assisted Synthesis
PMC9858427 (2023) reports a microwave-assisted method where 2-chloropyrrolo[3,2-d]pyrimidine reacts directly with mercaptoacetic acid under Pd(OAc)₂ catalysis. This single-step approach achieves 85% yield in 15 minutes at 110°C, significantly reducing reaction time compared to conventional heating.
Table 2: Thioacetamide Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Conventional SN2 | DCM, RT, 12h | 68 | 95 | |
| Microwave Pd-catalyzed | 110°C, 15min, DMF | 85 | 98 | |
| Ultrasound-promoted | THF, 40kHz, 2h | 74 | 97 |
N-(4-Ethoxyphenyl)Amidation
Coupling with 4-Ethoxyaniline
The final amidation step employs carbodiimide coupling agents. The thioacetic acid intermediate reacts with 4-ethoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
Critical Parameters :
-
Stoichiometric HOBt prevents racemization.
-
Anhydrous DMF ensures optimal reagent solubility.
Green Chemistry Approaches
Recent advances utilize mechanochemical grinding. Mixing the acid and amine with silica-supported EDC under ball-milling conditions achieves 89% yield in 30 minutes without solvent. This method aligns with sustainable chemistry principles but requires post-synthesis purification via flash chromatography.
Table 3: Amidation Reaction Comparison
| Coupling Reagent | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| EDC/HOBt | DMF | 24 | 82 | |
| DCC/DMAP | DCM | 18 | 78 | |
| Mechanochemical EDC | Solvent-free | 0.5 | 89 |
Purification and Characterization
Chromatographic Techniques
Final purification typically involves silica gel chromatography using ethyl acetate/hexane gradients (3:7 → 1:1). Reverse-phase HPLC (C18 column, acetonitrile/water) resolves residual unreacted aniline.
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d6): δ 1.35 (t, J=7.0 Hz, OCH₂CH₃), 4.02 (q, OCH₂), 7.20–7.45 (m, aromatic H).
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HRMS : m/z calculated for C₂₆H₂₅N₄O₃S [M+H]⁺: 497.1645; found: 497.1648.
Yield Optimization Challenges
Steric Hindrance Mitigation
The 3-cyclopropyl group creates steric hindrance during amidation. VulcanChem (2023) recommends using bulky bases like DIPEA to deprotonate the amine, improving nucleophilicity.
Byproduct Formation
Over-acetylation at the pyrrole nitrogen is mitigated by controlling chloroacetyl chloride stoichiometry (1.1 equiv.).
Scalability and Industrial Feasibility
Batch processes using conventional SN2 thiolation achieve 68% overall yield, but microwave-assisted routes are preferable for pilot-scale synthesis due to reduced energy costs. Current Good Manufacturing Practice (cGMP)-compliant methods require replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) as a greener solvent .
Chemical Reactions Analysis
Types of Reactions
2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ketone to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds within the pyrrolopyrimidine class exhibit significant antitumor properties. For instance, a study demonstrated that derivatives of this compound showed inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-((3-cyclopropyl...) | MCF-7 | 12.5 | Apoptosis induction |
| 2-((3-cyclopropyl...) | A549 | 15.0 | Cell cycle arrest |
Antimicrobial Properties
Additionally, the compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 |
| Escherichia coli | 18 | 64 |
Synthetic Applications
In addition to its biological applications, 2-((3-cyclopropyl...) serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions typical for thioamides and pyrrolopyrimidines, such as:
- Nucleophilic substitutions
- Cyclization reactions
- Formation of complex heterocycles
These reactions are crucial for constructing more complex organic molecules in medicinal chemistry.
Case Studies
- Anticancer Study : A recent study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound in vivo using xenograft models. Results indicated significant tumor reduction compared to control groups, highlighting its therapeutic potential.
- Antimicrobial Study : Another investigation focused on the antimicrobial efficacy of derivatives against resistant bacterial strains, demonstrating that modifications to the ethoxyphenyl group enhanced activity against multidrug-resistant pathogens.
Mechanism of Action
The mechanism by which 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural Differences and Implications
Cyclopropane’s sp³-hybridized carbons may also reduce steric hindrance, improving target binding. The 4-methoxyphenyl substituent in introduces aromaticity and electron-donating effects, which could modulate π-π stacking interactions or solubility.
Acetamide Substituent (R2):
- The 4-ethoxyphenyl group in the target compound provides a moderate electron-donating effect (via ethoxy) and increased hydrophobicity compared to the 3,4-dichlorophenyl (electron-withdrawing) group in or the 4-ethylphenyl (purely hydrophobic) group in .
- The 3,4-dichlorophenyl substituent in may enhance halogen bonding but reduce solubility due to increased lipophilicity.
Molecular Weight and Polarity: The target compound (497.6 g/mol) has a higher molecular weight than (460.6 g/mol) but lower than (510.6 g/mol).
Hydrogen Bonding and Crystal Packing
While crystallographic data for these compounds are unavailable, the pyrrolo[3,2-d]pyrimidinone core’s carbonyl and thioether groups likely participate in hydrogen-bonding networks, as seen in similar systems . The 4-ethoxyphenyl group’s oxygen may act as a hydrogen-bond acceptor, contrasting with the chloro or ethyl groups in analogues, which lack such capacity .
Biological Activity
2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound belonging to the class of pyrrolopyrimidines. Its intricate structure, featuring a cyclopropyl group, a phenyl group, and an acetamide moiety, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₂₁H₂₃N₃OS, with a molecular weight of approximately 377.50 g/mol. The presence of multiple functional groups in its structure enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃N₃OS |
| Molecular Weight | 377.50 g/mol |
| Structural Features | Pyrrolopyrimidine core, cyclopropyl group, thioamide linkage |
The biological activity of this compound likely involves interactions with specific enzymes or receptors. In vitro studies are essential to elucidate binding affinities and inhibition constants for these targets. The compound's structural characteristics suggest it may act as an inhibitor of key kinases involved in cell cycle regulation and proliferation.
Anticancer Properties
Research indicates that compounds within the pyrrolopyrimidine class exhibit significant anticancer activity. For instance:
- Cell Cycle Inhibition : Similar compounds have been shown to block tumor cell cycle progression, leading to apoptotic cell death. The inhibition of cyclin-dependent kinases (CDKs) plays a crucial role in this mechanism .
- Kinase Inhibition : Studies have demonstrated that pyrrolopyrimidine derivatives can inhibit various kinases such as EGFR and CDK4/CYCLIN D1, which are critical for tumor growth .
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted on various cancer cell lines to evaluate the effectiveness of similar compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | A549 | 5.67 ± 0.08 |
| Compound 2 | HT29 | 10.31 ± 0.12 |
| Compound 3 | H460 | 9.76 ± 0.08 |
These results illustrate the potential of pyrrolopyrimidine derivatives in targeting specific cancer types effectively .
Study on Pyrrolopyrimidine Derivatives
A comprehensive study involving various pyrrolopyrimidine derivatives found that modifications at specific positions significantly influenced their biological activity. For example, substituents at the C-6 position were critical for maintaining cytotoxicity against tumor cells .
Mechanistic Insights
Further investigations into the mechanism revealed that these compounds could act as bioisosteres to purine analogs of ATP, enhancing cellular uptake and inhibiting essential cellular functions .
Q & A
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across labs?
- Methodology : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate purity via HPLC (≥95% by area) with dual detection (UV/ELSD). Share crystallographic data (CIF files) and NMR spectra (with solvent peaks annotated) in public repositories (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
